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Get Quote

Chemical Identification of cyclo(Ser-Tyr)

The table below summarizes the basic identifying information for cyclo(Ser-Tyr) from a phytochemical

database [1].

Property Description

Systematic Name (3S,6S)-3-(hydroxymethyl)-6-[(4-hydroxyphenyl)methyl]piperazine-2,5-dione

Chemical Formula C₁₂H₁₄N₂O₄

Average Mass 250.254 g/mol

CAS Number 21754-31-4

PubChem CID 3082196

Bioactivities of Related Cyclic Dipeptides

While direct data on cyclo(Ser-Tyr) is scarce, numerous studies highlight the significant biological potential

of the cyclic dipeptide (2,5-diketopiperazine, DKP) structural class. The following table summarizes key

findings on other tyrosine-containing and related DKPs.
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Cyclic
Dipeptide

Observed Biological
Activity

Experimental Model
Key Findings & Potential
Mechanism

cyclo(Phe-Tyr)
(cPT)

Neuroprotection [2] Rat model of

ischemic stroke

Alleviated brain injury; modulated

JUNB/JNK/NF-κB and
SOX5/PI3K/AKT signaling

pathways.

cyclo(Phe-Tyr)
(cPT)

Anticancer [3] Cultured human cell

lines (MCF-7, HeLa,
HT-29)

Showed growth inhibition up to

75.6%.

cyclo(Phe-Tyr)
(cPT)

Cardiac Effects & Ion
Channel Blockade [3]

Isolated rat heart /
Patch-clamp

Decreased heart rate and cardiac
contractile force; irreversible

blockade of L-type calcium
channels.

cyclo(Tyr-Tyr)
(cTT)

Opioid Receptor
Binding [3]

In vitro competitive
binding assay

Significant binding to μ-opioid
receptors (IC₅₀ = 0.82 μM).

cyclo(Tyr-Tyr)
(cTT)

Cardiac Effects & Ion
Channel Blockade [3]

Isolated rat heart /
Patch-clamp

Increased heart rate; reversible,
voltage-dependent ion channel

blockade.

cyclo(His-Pro) Plant Stress

Tolerance &
Metabolism [4]

Arabidopsis thaliana
(plant)

Inhibited glycolytic enzyme

GAPDH; increased stress
tolerance.

Various CDPs
(e.g., Cyclo(Ala-

Gln))

Target Engagement
for Neuropsychiatry

[5]

Molecular docking &
in vitro binding

High binding affinity for the
SIGMA1 receptor, a target for

schizophrenia.

Common Experimental Methodologies in DKP
Research

The bioactivities listed above were characterized using standard technical protocols. Here are detailed

methodologies for key experiment types:
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Ion Channel Effects (Whole-Cell Patch-Clamp)

Cell Preparation: Cultured cells (e.g., cardiomyocytes, neurons) expressing the target ion
channels are prepared on glass coverslips [3].

Electrophysiology: A glass micropipette filled with an electrolyte solution is sealed onto a cell
membrane. The intracellular solution often contains CsCl or KCl, while the extracellular solution

is Tyrode's solution [3].
Compound Application & Data Acquisition: The cyclic dipeptide (e.g., 100 µM) is applied via

a perfusion system. Ionic currents are recorded in response to voltage steps before, during, and
after compound application to assess blockade and reversibility [3].

Anticancer Activity (Cell Viability Assays)

Cell Culture: Human cancer cell lines (e.g., MCF-7 breast adenocarcinoma, HeLa cervical
carcinoma, HT-29 colon adenocarcinoma) are maintained in appropriate media [3].

Compound Treatment & Incubation: Cells are exposed to the cyclic dipeptide (e.g., 2.5 mM)
or a positive control (e.g., 0.1 mM melphalan) for a defined period (e.g., 72 hours) [3].

Viability Measurement: Growth inhibition is quantified using colorimetric assays like MTT,
which measures mitochondrial activity in living cells. Results are expressed as percentage

growth inhibition compared to untreated controls [3].

Neuroprotective Efficacy (Ischemic Stroke Model)

Animal Model Induction: Ischemic stroke is induced in rats (e.g., Sprague-Dawley) via Middle

Cerebral Artery Occlusion (MCAO), where a filament is inserted to block the artery for a period
(e.g., 2 hours) followed by reperfusion [2].

Drug Administration: The cyclic dipeptide (e.g., 10 mg/kg of cyclo(Phe-Tyr)) is administered
intravenously at the onset of reperfusion [2].

Outcome Assessment: After 24 hours, outcomes are evaluated by measuring infarct volume
(via TTC staining of brain sections), neurological deficit scores, and levels of inflammatory

markers (e.g., serum IL-1β, TNF-α) [2].

The signaling pathways through which cyclo(Phe-Tyr) exerts its neuroprotective effects can be visualized as

follows:
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Diagram of the proposed mechanism for cyclo(Phe-Tyr) (SC) in alleviating brain injury via JUNB/JNK/NF-

κB and SOX5/PI3K/AKT pathways in microglia [2].

Research Implications for cyclo(Ser-Tyr)
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The bioactivity of a cyclic dipeptide is highly dependent on its specific amino acid constituents and

stereochemistry. The demonstrated activities of cyclo(Phe-Tyr) and cyclo(Tyr-Tyr) suggest that tyrosine-

containing DKPs are a promising scaffold for drug discovery. Given that cyclo(Ser-Tyr) also contains a

tyrosine residue alongside a polar serine residue, it may share certain biological targets or possess unique

modulatory effects worth investigating.

Future research on cyclo(Ser-Tyr) could employ the experimental frameworks above, focusing on its

potential neuroprotective, anticancer, or antimicrobial activities, and its ability to interact with key protein

targets like kinases, GPCRs, and ion channels [5] [6].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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